

Application Note: Isolation and Characterization of Safflospermidine B from Sunflower Bee Pollen

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Compound of Interest

Compound Name: Safflospermidine B

Cat. No.: B15591089

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Introduction

Safflospermidine B, a polyamine derivative found in sunflower (*Helianthus annuus* L.) bee pollen, has garnered significant interest within the scientific community. Research has highlighted its potential as a potent natural tyrosinase inhibitor, suggesting its utility in cosmeceuticals and pharmaceuticals for skin hyperpigmentation disorders.[1][2][3][4][5] Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin.[2][5] The inhibition of this enzyme is a primary strategy for the development of skin-whitening agents and treatments for conditions such as melasma and age spots. This application note provides a detailed protocol for the isolation of **Safflospermidine B** from sunflower bee pollen, its characterization, and an overview of its mechanism of action.

Materials and Reagents

- Sunflower Bee Pollen
- Methanol (ACS Grade)
- Hexane (ACS Grade)
- Dichloromethane (ACS Grade)

- Silica Gel (60 Å, 230-400 mesh)
- Deionized Water
- Acetonitrile (HPLC Grade)
- Trifluoroacetic Acid (TFA) (HPLC Grade)
- Standard laboratory glassware
- Rotary evaporator
- Chromatography columns
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- NMR Spectrometer
- Mass Spectrometer

Experimental Protocols

Extraction of Crude Bioactive Compounds

- Sample Preparation: Begin with dried sunflower bee pollen. Ensure the pollen is free of debris and other contaminants.
- Methanol Extraction:
 - Submerge the sunflower bee pollen in methanol at a 1:10 (w/v) ratio.
 - Stir the mixture at room temperature for 24 hours.
 - Filter the mixture through Whatman No. 1 filter paper to separate the pollen residue from the methanol extract.
 - Repeat the extraction process with the pollen residue two more times to ensure maximum yield.

- Combine the methanol extracts.
- Solvent Evaporation: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Liquid-Liquid Partitioning for Fractionation

- Hexane Partitioning:
 - Dissolve the crude methanol extract in a minimal amount of methanol and then add deionized water to create an aqueous suspension.
 - Transfer the suspension to a separatory funnel and add an equal volume of hexane.
 - Shake the funnel vigorously for 5 minutes and then allow the layers to separate.
 - Collect the upper hexane layer. Repeat this partitioning step two more times with the aqueous layer.
 - Combine the hexane fractions and evaporate the solvent to yield the hexane-soluble fraction.
- Dichloromethane Partitioning:
 - To the remaining aqueous layer, add an equal volume of dichloromethane.
 - Follow the same procedure as the hexane partitioning (shake, separate, and collect the lower dichloromethane layer).
 - Repeat the partitioning two more times.
 - Combine the dichloromethane fractions and evaporate the solvent to obtain the dichloromethane (DCM) partitioned extract, which is enriched with **Safflospermidine B**.[\[1\]](#)
[\[3\]](#)[\[4\]](#)

Isolation by Silica Gel Column Chromatography

- Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

- **Sample Loading:** Adsorb the DCM extract onto a small amount of silica gel and load it onto the top of the prepared column.
- **Elution:** Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
- **Fraction Collection:** Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).
- **Pooling of Fractions:** Combine fractions that show similar TLC profiles. The fractions containing **Safflospermidine B** are typically eluted with a higher concentration of ethyl acetate.

Purification by High-Performance Liquid Chromatography (HPLC)

- **Sample Preparation:** Dissolve the **Safflospermidine B**-rich fraction from the column chromatography in the HPLC mobile phase.
- **HPLC Conditions:**
 - **Column:** C18 reversed-phase column (e.g., 5 μ m, 4.6 x 250 mm).
 - **Mobile Phase:** A gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 30 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector at 280 nm and 310 nm.
- **Fraction Collection:** Collect the peak corresponding to **Safflospermidine B** based on its retention time.
- **Purity Confirmation:** Re-inject a small amount of the collected fraction into the HPLC to confirm its purity.

Data Presentation

Table 1: Representative Yields and Purity at Each Stage of Isolation

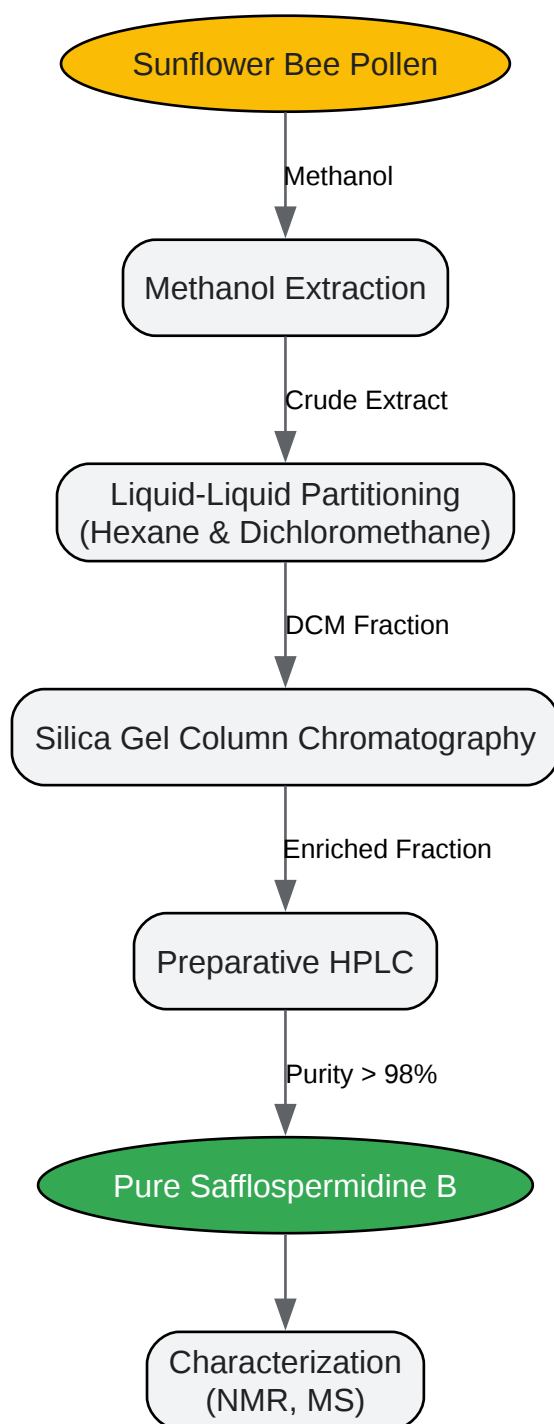
Isolation Step	Starting Material (g)	Fraction Weight (g)	Yield (%)	Purity of Safflospermidine B (%)
Methanol Extraction	1000	150	15.0	< 1
Dichloromethane Partition	150	25	16.7	5 - 10
Silica Gel Chromatography	25	2.5	10.0	50 - 60
Preparative HPLC	2.5	0.1	4.0	> 98

Note: The values presented in this table are illustrative and based on typical yields for natural product isolation from bee pollen. Actual yields may vary depending on the specific batch of bee pollen and experimental conditions.

Table 2: Characterization Data for Safflospermidine B

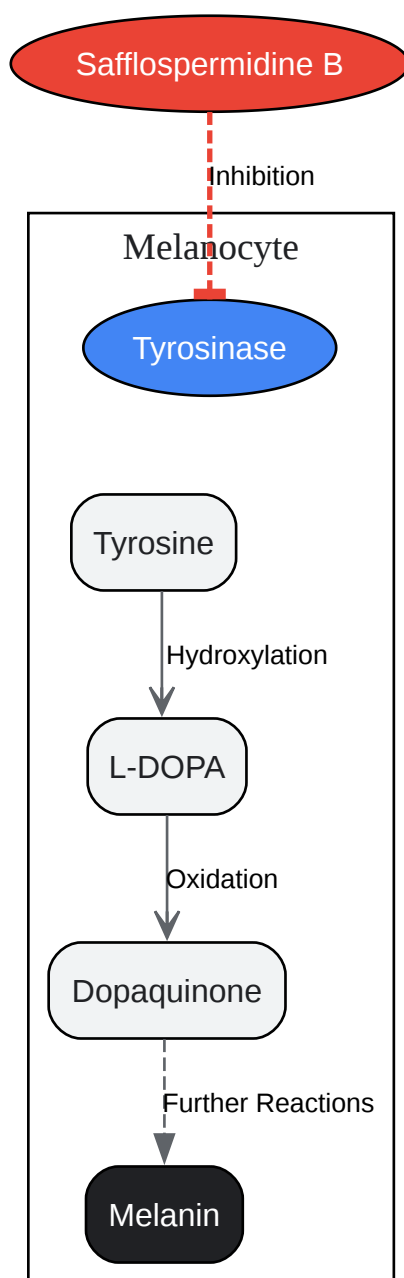
Analytical Method	Observed Data
Molecular Formula	C ₃₄ H ₃₇ N ₃ O ₆
Molecular Weight	583.68 g/mol
¹ H NMR (500 MHz, CD ₃ OD)	δ (ppm): 7.45-6.80 (m, 12H, aromatic protons), 7.55 (d, J=15.8 Hz, 1H), 7.40 (d, J=15.8 Hz, 1H), 6.45 (d, J=15.8 Hz, 1H), 6.30 (d, J=15.8 Hz, 1H), 3.50-3.10 (m, 8H, spermidine backbone), 1.90-1.70 (m, 4H, spermidine backbone)
¹³ C NMR (125 MHz, CD ₃ OD)	δ (ppm): 172.0, 169.3, 160.7, 159.4, 141.9, 134.9, 132.2, 131.2, 130.6, 128.1, 127.6, 121.8, 120.9, 118.4, 116.8, 116.4, 47.6, 46.0, 44.1, 40.1, 39.9, 38.2, 37.9, 29.8, 28.1, 27.9, 26.9, 25.7[1]
Mass Spectrometry (ESI-MS)	[M+H] ⁺ at m/z 584.2759

Visualizations



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Caption: Experimental workflow for the isolation of **Safflospermidine B**.



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Caption: Inhibition of Melanogenesis by **Safflospermidine B**.

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References

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- 5. The in cellular and in vivo melanogenesis inhibitory activity of safflospersmidines from *Helianthus annuus* L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
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